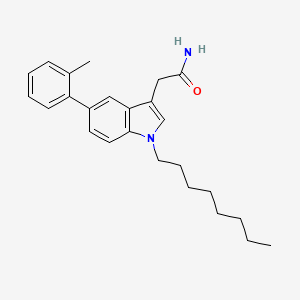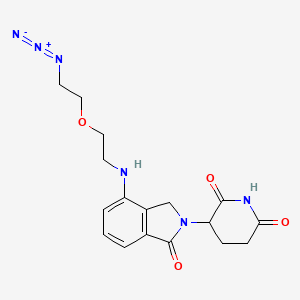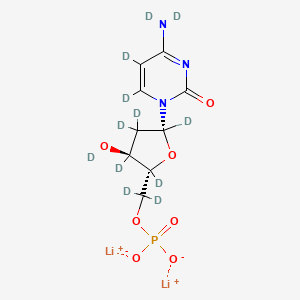
2'-Deoxycytidine-5'-monophosphoric acid-d12 (dilithium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Deoxycytidine-5’-monophosphoric acid-d12 (dilithium) is a deuterium-labeled derivative of 2’-Deoxycytidine-5’-monophosphoric acid. This compound is an endogenous metabolite and is primarily used in scientific research. The deuterium labeling makes it particularly useful in studies involving metabolic pathways and pharmacokinetics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxycytidine-5’-monophosphoric acid-d12 (dilithium) involves the incorporation of deuterium and nitrogen-15 isotopes into the 2’-Deoxycytidine-5’-monophosphoric acid molecule. The process typically includes the following steps:
Deuteration: Incorporation of deuterium atoms into the molecule.
Phosphorylation: Addition of a phosphate group to the deoxyribose moiety.
Lithium Salt Formation: Conversion of the compound into its dilithium salt form.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar steps as mentioned above. The process is optimized for high yield and purity, often involving recrystallization from water or aqueous ethanol and drying under vacuum conditions .
Analyse Des Réactions Chimiques
Types of Reactions
2’-Deoxycytidine-5’-monophosphoric acid-d12 (dilithium) undergoes various chemical reactions, including:
Oxidation: Conversion to oxidized forms under specific conditions.
Reduction: Reduction reactions to form deoxy derivatives.
Substitution: Nucleophilic substitution reactions involving the phosphate group.
Common Reagents and Conditions
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reducing agents such as sodium borohydride.
Substitution: Involves nucleophiles like hydroxide ions or amines.
Major Products
The major products formed from these reactions include various phosphorylated and dephosphorylated derivatives, as well as oxidized and reduced forms of the compound .
Applications De Recherche Scientifique
2’-Deoxycytidine-5’-monophosphoric acid-d12 (dilithium) is widely used in scientific research due to its unique properties:
Chemistry: Used as a tracer in metabolic studies to understand biochemical pathways.
Biology: Helps in studying DNA synthesis and repair mechanisms.
Medicine: Utilized in pharmacokinetic studies to track drug metabolism and distribution.
Industry: Employed in the development of new pharmaceuticals and diagnostic tools .
Mécanisme D'action
The mechanism of action of 2’-Deoxycytidine-5’-monophosphoric acid-d12 (dilithium) involves its incorporation into DNA and RNA synthesis pathways. It acts as a substrate for enzymes like uridine monophosphate/cytidine monophosphate kinase, which phosphorylates it to form dCDP and subsequently dCTP. These phosphorylated forms are essential for DNA and RNA biosynthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
2’-Deoxycytidine-5’-monophosphoric acid: The non-deuterated form of the compound.
2’-Deoxycytidine-5’-monophosphoric acid-15N3: Labeled with nitrogen-15 instead of deuterium.
2’-Deoxycytidine-5’-monophosphoric acid-13C9,15N3: Labeled with both carbon-13 and nitrogen-15.
Uniqueness
2’-Deoxycytidine-5’-monophosphoric acid-d12 (dilithium) is unique due to its deuterium labeling, which provides distinct advantages in metabolic and pharmacokinetic studies. The deuterium atoms make it more stable and allow for precise tracking in biological systems .
Propriétés
Formule moléculaire |
C9H12Li2N3O7P |
|---|---|
Poids moléculaire |
331.2 g/mol |
Nom IUPAC |
dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[5,6-dideuterio-4-(dideuterioamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl] phosphate |
InChI |
InChI=1S/C9H14N3O7P.2Li/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(19-8)4-18-20(15,16)17;;/h1-2,5-6,8,13H,3-4H2,(H2,10,11,14)(H2,15,16,17);;/q;2*+1/p-2/t5-,6+,8+;;/m0../s1/i1D,2D,3D2,4D2,5D,6D,8D,13D;;/hD2 |
Clé InChI |
OWKOHVDSKVFXFH-JIKTYXQFSA-L |
SMILES isomérique |
[2H]C1=C(N(C(=O)N=C1N([2H])[2H])[C@]2(C([C@]([C@@](O2)([2H])C([2H])([2H])OP(=O)([O-])[O-])([2H])O[2H])([2H])[2H])[2H])[2H].[Li+].[Li+] |
SMILES canonique |
[Li+].[Li+].C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)([O-])[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



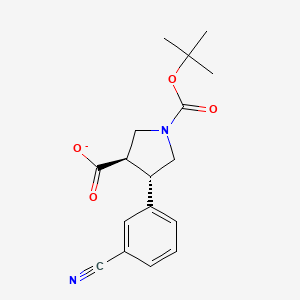
![(2S)-6-amino-2-[[(2S)-2-[[(2S)-3-(6-chloro-1,3-benzothiazol-2-yl)-2-(propanoylamino)propanoyl]amino]-2-(oxan-4-yl)acetyl]amino]-N-[(4R)-3,4-dihydro-2H-chromen-4-yl]hexanamide](/img/structure/B12372276.png)
![(4S)-5-[[(2S)-1-[[(2S,3S)-1-[(2S)-2-[[(2S)-4-amino-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B12372284.png)
![2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-1-[(E)-4-[2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-5-[[9-[[(2R)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-9-oxononyl]carbamoyl]-7-methoxybenzimidazol-1-yl]but-2-enyl]-7-(3-morpholin-4-ylpropoxy)benzimidazole-5-carboxamide](/img/structure/B12372294.png)
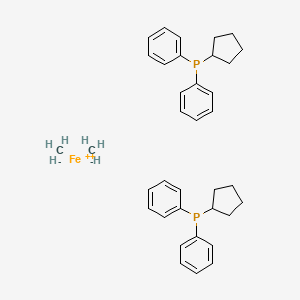
![Tert-butyl 4-[4-[5-amino-6-(phenylcarbamoyl)pyrazin-2-yl]benzoyl]piperazine-1-carboxylate](/img/structure/B12372305.png)
![sodium;5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[6-[2-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxyethylamino]-6-oxohexyl]pentanimidate](/img/structure/B12372313.png)
![Methyl 5-bromo-2-{[(tert-butoxy)carbonyl]amino}benzoate](/img/structure/B12372316.png)
